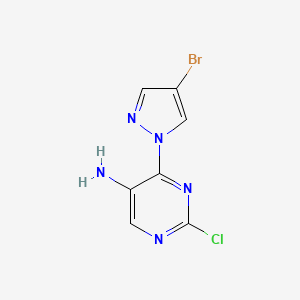

4-(4-bromo-1H-pyrazol-1-yl)-2-chloropyrimidin-5-amine

Description

4-(4-Bromo-1H-pyrazol-1-yl)-2-chloropyrimidin-5-amine (CAS: 1044768-52-6) is a pyrimidine derivative functionalized with a brominated pyrazole substituent and an amine group. Its molecular formula is C₇H₆BrClN₅, with a molecular weight of 283.51 g/mol. This compound is cataloged as a building block in medicinal chemistry, particularly for synthesizing kinase inhibitors or heterocyclic drug candidates . The bromine atom at the pyrazole ring and the chlorine at the pyrimidine core provide reactive sites for further functionalization, making it valuable in structure-activity relationship (SAR) studies.

Properties

IUPAC Name |

4-(4-bromopyrazol-1-yl)-2-chloropyrimidin-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClN5/c8-4-1-12-14(3-4)6-5(10)2-11-7(9)13-6/h1-3H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGROPFZAWOYHLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)Cl)N2C=C(C=N2)Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-bromo-1H-pyrazol-1-yl)-2-chloropyrimidin-5-amine typically involves the formation of the pyrazole ring followed by its attachment to the pyrimidine core. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the pyrazole ring can be synthesized via a [3+2] cycloaddition reaction of N-isocyanoiminotriphenylphosphorane with terminal alkynes . The resulting pyrazole derivative can then be brominated using bromine or N-bromosuccinimide (NBS) under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-bromo-1H-pyrazol-1-yl)-2-chloropyrimidin-5-amine can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amino derivatives, while oxidation can produce corresponding oxides.

Scientific Research Applications

4-(4-bromo-1H-pyrazol-1-yl)-2-chloropyrimidin-5-amine has several scientific research applications:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Biological Studies: The compound can be used to study enzyme inhibition and receptor binding due to its structural features.

Materials Science: It can be incorporated into polymers and other materials to enhance their properties.

Mechanism of Action

The mechanism of action of 4-(4-bromo-1H-pyrazol-1-yl)-2-chloropyrimidin-5-amine involves its interaction with specific molecular targets. The bromine and chlorine atoms can form halogen bonds with target proteins, influencing their activity. The pyrazole and pyrimidine rings can also participate in hydrogen bonding and π-π stacking interactions, further modulating the compound’s effects.

Comparison with Similar Compounds

Key Structural Features:

- Pyrimidine backbone : A six-membered aromatic ring with two nitrogen atoms at positions 1 and 2.

- Chlorine substituent : At position 2 of the pyrimidine, enhancing electrophilicity for nucleophilic substitution reactions.

- Amino group: At position 5, enabling hydrogen bonding and participation in cross-coupling reactions.

Comparison with Similar Compounds

The compound belongs to a broader class of pyrimidine-pyrazole hybrids. Below is a detailed comparison with structurally and functionally related analogs:

Table 1: Structural and Functional Comparison

Key Observations:

Substituent Effects: Bromine and chlorine atoms in the target compound increase steric hindrance and electronic withdrawal, which may slow metabolic degradation compared to methyl-substituted analogs (e.g., compound 17 in ). The pyrazole ring in the target compound introduces conformational rigidity, unlike simpler pyrimidines like 4-amino-5-bromo-2-chloropyrimidine .

Biological Relevance :

- Pyrazole-pyrimidine hybrids are prevalent in kinase inhibitor design (e.g., CDK2 inhibitors in ). The target compound’s amine group mimics ATP’s adenine-binding motif, a feature shared with 2-chloro-5-methyl-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine .

- MK52 (3-(4-bromophenyl)-1H-pyrazol-5-amine) lacks the pyrimidine core but shows comparable bromophenyl motifs for hydrophobic interactions .

Synthetic Accessibility :

- The target compound’s synthesis likely follows SNAr (nucleophilic aromatic substitution) pathways, similar to 5-bromo-2-chloro-N-(pyridin-4-ylmethyl)pyrimidin-4-amine .

- Advanced software tools like AutoDock Vina (for docking) and SHELXL (for crystallography) are critical for characterizing such compounds .

Table 2: Melting Points and Reactivity

Biological Activity

4-(4-bromo-1H-pyrazol-1-yl)-2-chloropyrimidin-5-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of a pyrazole and pyrimidine ring, exhibits various pharmacological properties, making it a valuable candidate in drug discovery and development.

Chemical Structure and Properties

The molecular formula of 4-(4-bromo-1H-pyrazol-1-yl)-2-chloropyrimidin-5-amine is with a molecular weight of approximately 259.5 g/mol. The compound features both bromine and chlorine substituents, which play crucial roles in its reactivity and biological activity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Enzyme Inhibition

Research indicates that 4-(4-bromo-1H-pyrazol-1-yl)-2-chloropyrimidin-5-amine acts as an inhibitor of liver alcohol dehydrogenase, an enzyme involved in alcohol metabolism. This inhibition may lead to altered metabolic pathways and has implications for conditions related to alcohol consumption .

2. Anticancer Properties

Studies have shown that pyrazole derivatives, including this compound, exhibit significant anticancer activity. For example, compounds with similar structures have demonstrated efficacy against various cancer cell lines by inhibiting critical signaling pathways involved in tumor growth and survival . Specifically, the presence of bromine and chlorine substituents has been linked to enhanced cytotoxic effects in breast cancer cell lines, suggesting a synergistic effect when combined with conventional chemotherapeutics like doxorubicin .

3. Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Certain pyrazole derivatives have been found to possess notable antifungal and antibacterial activities, indicating that 4-(4-bromo-1H-pyrazol-1-yl)-2-chloropyrimidin-5-amine may contribute to the development of new antimicrobial agents .

The mechanism by which 4-(4-bromo-1H-pyrazol-1-yl)-2-chloropyrimidin-5-amine exerts its biological effects is multifaceted:

Enzyme Interaction : The compound binds to the active site of liver alcohol dehydrogenase, inhibiting its enzymatic activity and leading to altered cellular metabolism.

Cell Signaling Modulation : It influences various cellular processes by affecting signaling pathways associated with apoptosis and cell proliferation. This modulation can result in increased oxidative stress within cells, contributing to its anticancer effects .

Research Findings and Case Studies

Recent studies have highlighted the potential of this compound in various therapeutic contexts:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.